molecular formula C19H22FN3OS B5890320 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B5890320
M. Wt: 359.5 g/mol
InChI Key: HBHQTOCSCPQUQZ-UHFFFAOYSA-N
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Description

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a chemical compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide typically involves the following steps:

Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols and amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound is known to bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways that are influenced by the compound’s binding to its targets .

Comparison with Similar Compounds

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3OS/c1-25-18-4-2-3-16(13-18)21-19(24)14-22-9-11-23(12-10-22)17-7-5-15(20)6-8-17/h2-8,13H,9-12,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHQTOCSCPQUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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